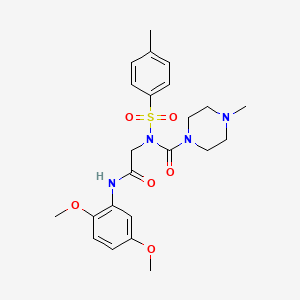

N-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains a tosyl group, which is often used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperazine ring might increase its solubility in water .Scientific Research Applications

Neurotoxicity Studies

Substituted phenethylamines, including 2C (2,5-dimethoxyphenethylamines) and NBOMe (N-(2-methoxybenzyl)phenethylamines) drugs, are potent psychoactive substances. However, there is limited knowledge available regarding their toxicity. Recent in vitro studies have explored the mechanisms underlying the neurotoxicity of several substituted phenethylamines, including 2C-T-2, 2C-T-4, 2C-T-7, and their corresponding NBOMes. These drugs exhibit concentration-dependent cytotoxic effects on differentiated SH-SY5Y cells and primary rat cortical cultures. Notably, the NBOMe drugs demonstrate higher cytotoxicity than their counterparts, which correlates with their lipophilicity .

Anticancer Potential

Compound 3, derived from this structure, has shown promising cytotoxicity. It displays excellent activity against cancer cell lines, with IC50 values of 1.81 ± 0.1 μM (MDA-MB-231) and 2.85 ± 0.1 μM (MCF-7). Further investigations into its potential as an anticancer agent are warranted .

Analytical Methods

Researchers have developed analytical methods for detecting related compounds, such as 2,5-dimethoxyamphetamines (2,5-DMA, DOM, and DOB), in biological samples. For instance, a gas chromatography-mass spectrometry (GC-MS) method based on derivatization with 2,2,2-trichloroethyl chloroformate has been used for determination in plasma, urine, and hair samples .

Structure-Activity Relationships

Studies have explored the effects of extending a lipophilic 4-substituent in 2,5-dimethoxyphenethylamines. Compounds like 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) and 2,5-dimethoxy-4-iodophenethylamine (2C-I) exhibit hallucinatory and stimulating effects more powerful than 2C-B due to their increased lipophilicity .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6S/c1-17-5-8-19(9-6-17)34(30,31)27(23(29)26-13-11-25(2)12-14-26)16-22(28)24-20-15-18(32-3)7-10-21(20)33-4/h5-10,15H,11-14,16H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWSJRVBZSAERT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid](/img/structure/B2460365.png)

![5-amino-N-(4-bromophenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2460368.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2460369.png)

![2-({1-[(3-fluorophenyl)acetyl]piperidin-4-yl}methoxy)-N-isopropylbenzamide](/img/structure/B2460372.png)

![1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2460379.png)

![4-tert-butyl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460381.png)

![3-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2460382.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2460383.png)

![1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate](/img/structure/B2460384.png)

![(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2460385.png)